

1-Chloro-5-triethylsilyl-4-pentyne molecular weight

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Compound of Interest

Compound Name: 1-Chloro-5-triethylsilyl-4-pentyne

Cat. No.: B064527

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An In-Depth Technical Guide to **1-Chloro-5-triethylsilyl-4-pentyne**: Synthesis, Properties, and Applications

Introduction

1-Chloro-5-triethylsilyl-4-pentyne is a bifunctional organosilicon compound that has emerged as a valuable building block in modern organic synthesis. Its unique structure, featuring a terminal triethylsilyl-protected alkyne and a primary alkyl chloride, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science. The silyl group not only serves as a protecting group for the terminal alkyne but also enhances the compound's utility in various coupling reactions, making it a versatile reagent for constructing complex molecular architectures.^{[1][2]}

Physicochemical Properties

The key physical and chemical properties of **1-Chloro-5-triethylsilyl-4-pentyne** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Weight	216.82 g/mol [3][4][5][6]
Molecular Formula	C11H21ClSi[3][4][5]
CAS Number	174125-30-5[3][4][5]
Density	0.903 g/mL at 25 °C[3][4]
Boiling Point	244-245 °C[4]
Refractive Index	n _{20/D} 1.468[3][4]
Flash Point	215 °F (101.7 °C)[4]
Physical Appearance	Colorless liquid[4]
IUPAC Name	(5-chloropent-1-yn-1-yl)(triethyl)silane[5]
SMILES	CC--INVALID-LINK--(CC)C#CCCCCI[5]

Chemical Structure and Reactivity

The structure of **1-Chloro-5-triethylsilyl-4-pentyne** contains two key reactive sites: the carbon-chlorine bond and the silyl-protected alkyne. This dual functionality is the cornerstone of its synthetic utility.

Caption: Chemical structure of **1-Chloro-5-triethylsilyl-4-pentyne**.

The triethylsilyl (TES) group serves as a bulky protecting group for the terminal alkyne, preventing its participation in nucleophilic or acidic reactions. This group can be selectively removed under mild conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for further transformations. The primary alkyl chloride is susceptible to nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide array of functional groups. This orthogonal reactivity enables a stepwise approach to molecular construction.

Synthesis of 1-Chloro-5-triethylsilyl-4-pentyne

The synthesis of **1-Chloro-5-triethylsilyl-4-pentyne** is typically achieved through the reaction of a suitable starting material with a silylating agent. A common method involves the deprotonation of a terminal alkyne followed by reaction with an electrophilic silicon source.



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Caption: Synthetic workflow for **1-Chloro-5-triethylsilyl-4-pentyne**.

General Synthetic Protocol:

- **Preparation of the Alkynide:** 5-Chloro-1-pentyne is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- **Deprotonation:** A strong base, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The base abstracts the acidic terminal alkyne proton to form the corresponding lithium alkynide intermediate.
- **Silylation:** Triethylsilyl chloride (TESCl) is then added to the reaction mixture. The alkynide acts as a nucleophile, attacking the silicon center and displacing the chloride to form the desired silyl-protected alkyne.
- **Workup and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **1-Chloro-5-triethylsilyl-4-pentyne**.

This method is highly efficient and provides good yields of the target compound. The choice of a strong base and low temperature is crucial to prevent side reactions.

Applications in Organic Synthesis

1-Chloro-5-triethylsilyl-4-pentyne is a versatile reagent used to introduce a five-carbon chain with latent alkyne functionality. Silylacetylenes are essential building blocks in organic

synthesis, finding use in pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]}

Cross-Coupling Reactions

The alkyl chloride moiety can readily participate in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon bonds. This allows for the attachment of the functionalized pentyne chain to aryl, vinyl, or other alkyl groups.

Nucleophilic Substitution

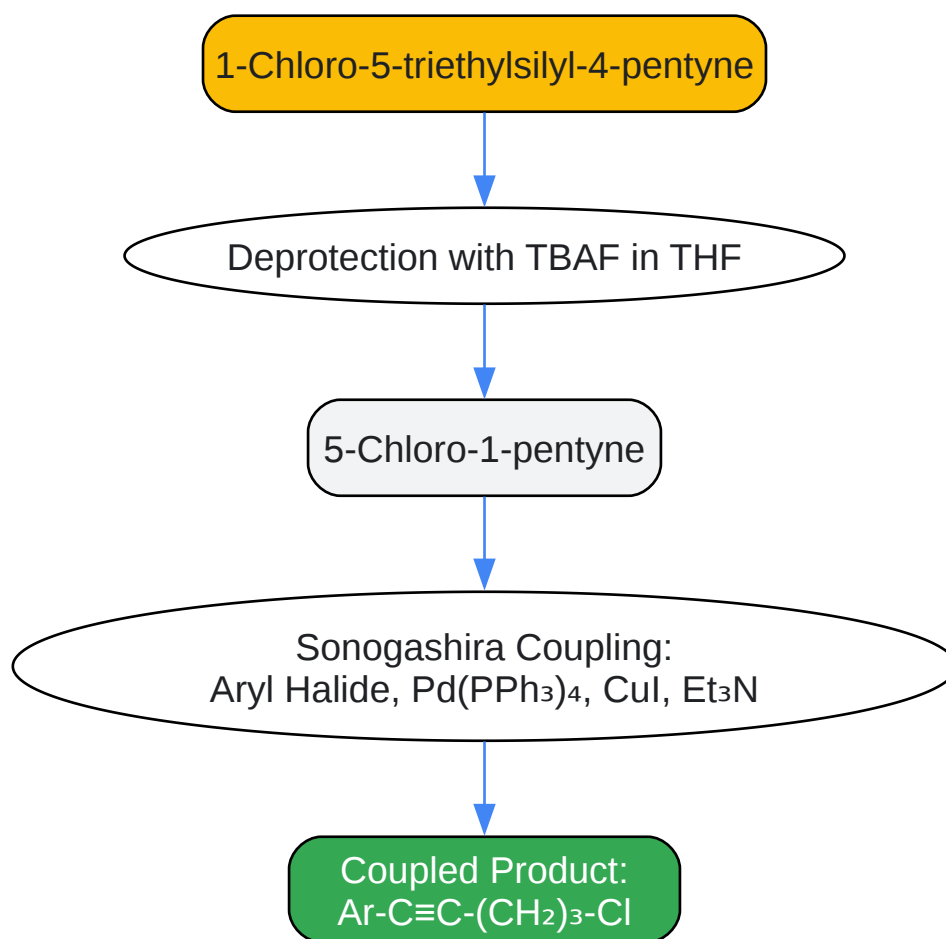
The chloro group can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, and alkoxides, to introduce diverse functional groups at the end of the carbon chain.

"Click" Chemistry and Further Alkyne Functionalization

After the initial modifications at the chloride position, the triethylsilyl protecting group can be removed to unmask the terminal alkyne. This terminal alkyne can then be used in subsequent reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) or Sonogashira couplings, providing a powerful tool for modular synthesis and the construction of complex molecules.

Experimental Protocol: Sonogashira Coupling of the Deprotected Alkyne

This protocol describes a typical application where the silyl group is first removed, followed by a Sonogashira coupling.



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Caption: Workflow for deprotection and subsequent Sonogashira coupling.

- Deprotection: To a solution of **1-Chloro-5-triethylsilyl-4-pentyne** in THF, add a solution of tetrabutylammonium fluoride (1M in THF). Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
- Workup: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-chloro-1-pentyne.
- Sonogashira Coupling: In a separate flask, combine the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

- **Reaction:** Add the deprotected 5-chloro-1-pentyne to the catalyst mixture. Heat the reaction under an inert atmosphere until the starting materials are consumed.
- **Purification:** After cooling, filter the reaction mixture and concentrate the solvent. Purify the residue by column chromatography to yield the final coupled product.

Safety and Handling

1-Chloro-5-triethylsilyl-4-pentyne is classified as an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation.[6] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[7]

Conclusion

1-Chloro-5-triethylsilyl-4-pentyne stands out as a highly valuable and versatile bifunctional reagent in organic synthesis. Its orthogonal reactive sites—a nucleophilically displaceable chloride and a protected, yet readily accessible, terminal alkyne—provide a robust platform for the strategic and sequential introduction of diverse functional groups. This capability is paramount in the synthesis of complex pharmaceuticals, functional materials, and fine chemicals. The continued exploration of silylacetylene chemistry promises to further expand the synthetic toolbox available to researchers, enabling the construction of novel molecular entities with enhanced precision and efficiency.

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